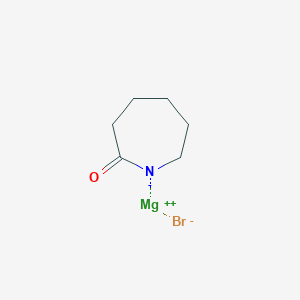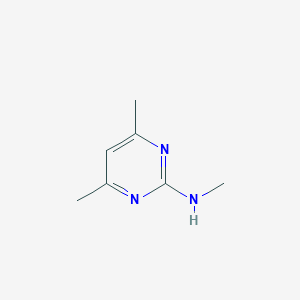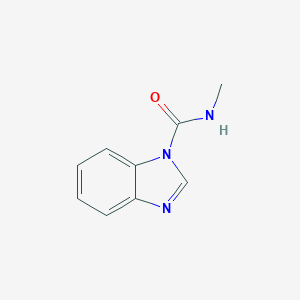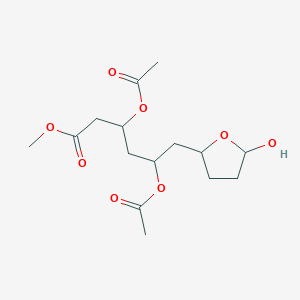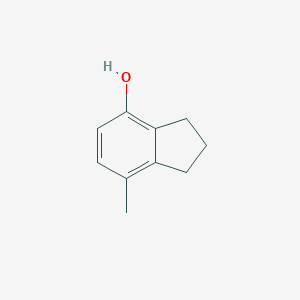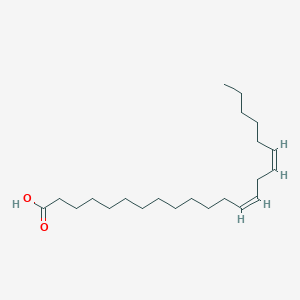
(3,5-二甲基-吡唑-1-基)-乙酸
描述
“(3,5-Dimethyl-pyrazol-1-yl)-acetic acid” is a chemical compound with the molecular formula C7H10N2O2 . It is also known by other names such as “2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid” and "3,5-DIMETHYL-1H-PYRAZOLE-1-ACETIC ACID" . The compound has a dihedral angle of 78.17° between the two pyrazole rings .
Synthesis Analysis
A new synthetic route based on bis(3,5-dimethylpyrazol-1-yl)acetic acid (Hbdmpza) has been reported . This method has been used to produce the alcohol 2,2-bis(3,5-dimethylpyrazol-1-yl)ethanol (Hbdmpze) in good yield .
Molecular Structure Analysis
The molecular structure of “(3,5-Dimethyl-pyrazol-1-yl)-acetic acid” is characterized by two pyrazole rings. The dihedral angle between these two rings is 78.17° . Intermolecular O-H⋯N hydrogen bonds link the molecules into one-dimensional chains along the c axis .
Physical And Chemical Properties Analysis
“(3,5-Dimethyl-pyrazol-1-yl)-acetic acid” has a molecular weight of 154.17 g/mol . Its IUPAC name is 2-(3,5-dimethylpyrazol-1-yl)acetic acid . The compound’s InChI is InChI=1S/C7H10N2O2/c1-5-3-6(2)9(8-5)4-7(10)11/h3H,4H2,1-2H3,(H,10,11) .
科学研究应用
抗肿瘤活性
- 靶向 TrxR 的银络合物:涉及 (3,5-二甲基-吡唑-1-基)-乙酸衍生物的银(I) 络合物表现出显着的体外抗肿瘤活性,在各种人类癌细胞系中优于顺铂,特别是对小细胞肺癌 (SCLC)。这些络合物靶向硫氧还蛋白 (TrxR),通过凋亡导致癌细胞死亡 (Pellei 等人,2023 年).
有机金属化学
- 二聚双[二羧酸四有机锡氧烷] 的合成: (3,5-二甲基-吡唑-1-基)-乙酸与 n-Bu2SnO 反应生成二聚双[二羧酸四有机锡氧烷],表现出较低的杀真菌和杀虫活性,以及对 Hela 细胞的细胞毒性 (Wen 等人,2005 年).
- 钴(II) 和铜(II) 配位:由该酸与甘氨酸缩合形成的新型配体用于合成钴(II) 或铜(II) 混合配体络合物,展示了独特的配位性质 (Hadda 等人,2007 年).
化学合成与表征
- 杂环乙酸衍生物的合成:使用二甲基乙酰琥珀酸酯和 (3,5-二甲基-吡唑-1-基)-乙酸合成了吡唑和嘧啶的新型乙酸衍生物,突出了其在杂环化学中的应用 (Craig 等人,2000 年).
- 锰和铼络合物:该酸充当锰和铼络合物的三足 N、N、O 配体,说明了其在有机金属合成中的多功能配位性质 (Peters 等人,2009 年).
药理学研究
- 双(吡唑-1-基)-烷烃衍生物的细胞毒性:该化合物用于合成双(吡唑-1-基)烷烃,然后测试其对单核细胞白血病细胞的细胞毒性,展示了潜在的药理学应用 (Zatonskaya 等人,2016 年).
安全和危害
作用机制
Target of Action
The primary target of 2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Acetic Acid is the SK2 ion channel complex . This complex is a key target in developing therapies where neuronal firing rates are dysfunctional, such as in epilepsy, Parkinson’s, and amyotrophic lateral sclerosis (ALS) .
Mode of Action
The compound interacts with its target through an allosteric modulation . It binds to a pocket situated at the intracellular interface of SK2 and calmodulin . This binding site can accommodate ligands of distinct structures, such as riluzole and CyPPA analogs . The interaction with the binding site induces comparable rearrangements, suggesting a shared transduction pathway .
Biochemical Pathways
It is known that sk ion channels define neuronal firing rates by conducting the after-hyperpolarization current . Therefore, the modulation of these channels by the compound could potentially affect neuronal firing rates and related biochemical pathways.
属性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-6(2)9(8-5)4-7(10)11/h3H,4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSWEDYPQJOEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341409 | |
| Record name | (3,5-Dimethyl-pyrazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16034-49-4 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16034-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethyl-pyrazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the copper complexes of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid exert their antitumor effects?
A1: The research suggests that copper complexes with (3,5-Dimethyl-pyrazol-1-yl)-acetic acid derivatives exhibit their antitumor activity through multiple mechanisms. These include:
- Intracellular targeting of Protein Disulfide Isomerase (PDI): [, ] Disrupting PDI function can lead to endoplasmic reticulum stress and ultimately contribute to cancer cell death.
- Induction of ER stress: [] The accumulation of misfolded proteins within the endoplasmic reticulum triggers a stress response that can be lethal to cancer cells.
- Triggering paraptosis: [] This non-apoptotic cell death pathway is characterized by cytoplasmic vacuolization and lacks typical apoptotic features.
Q2: What makes silver complexes of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid particularly interesting for Small Cell Lung Cancer (SCLC) treatment?
A: Silver complexes incorporating (3,5-Dimethyl-pyrazol-1-yl)-acetic acid derivatives demonstrate promising antitumor activity, particularly against SCLC, a highly aggressive and treatment-resistant cancer. [] This selectivity is attributed to their ability to:
- Effectively target Thioredoxin Reductase (TrxR): [] TrxR plays a crucial role in maintaining cellular redox balance, and its inhibition disrupts this balance, leading to oxidative stress and ultimately apoptosis in cancer cells.
- Demonstrate efficacy in both 2D and 3D cancer cell models: [] This indicates their potential effectiveness against both individual cancer cells and tumor spheroids, which better mimic the complex tumor microenvironment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



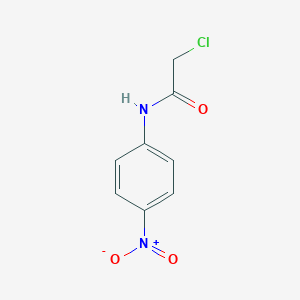
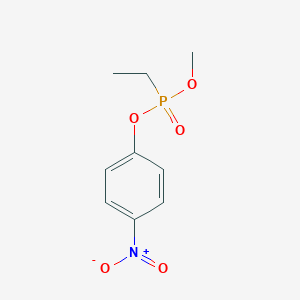

![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)

![[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate](/img/structure/B98358.png)
